20(R)-Hydroxy Prednisolone

Beschreibung

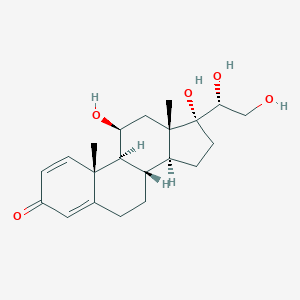

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOVYWIXMAJCDS-LCGKLAOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553372 | |

| Record name | (11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15847-24-2 | |

| Record name | (11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of 20(R)-Hydroxy Prednisolone: A Technical Guide for Researchers

Abstract

Prednisolone, a cornerstone of anti-inflammatory and immunosuppressive therapy, undergoes extensive metabolic transformation in vivo. Among its primary metabolites is 20(R)-Hydroxy Prednisolone, a compound whose biological significance is intrinsically linked to the pharmacokinetics and overall therapeutic effect of its parent drug. This technical guide provides an in-depth exploration of this compound, moving beyond a simple acknowledgment of its existence as a metabolite to a nuanced discussion of its formation, chemical properties, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the metabolic fate of prednisolone and the implications for therapeutic efficacy and safety.

Introduction: The Central Role of Prednisolone in Glucocorticoid Therapy

Prednisolone, a synthetic glucocorticoid, exerts its potent anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor (GR).[1][2] Upon binding, the prednisolone-GR complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. This includes the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes.[3] The therapeutic utility of prednisolone spans a wide range of conditions, from autoimmune disorders and allergic reactions to certain types of cancer.[4]

However, the clinical efficacy and side-effect profile of prednisolone are not solely determined by the parent molecule. The human body subjects prednisolone to a series of metabolic conversions, primarily in the liver, leading to a variety of metabolites.[1] Understanding the biological activities of these metabolites is crucial for a complete picture of prednisolone's pharmacology. This guide focuses on a key metabolite, this compound, to elucidate its role in the broader context of glucocorticoid therapy.

The Metabolic Journey of Prednisolone: Formation of this compound

Prednisone, a commonly prescribed oral corticosteroid, is a prodrug that is rapidly converted to its active form, prednisolone, by 11β-hydroxysteroid dehydrogenase (11β-HSD) in the liver.[5][6] Prednisolone then undergoes further phase I and phase II metabolism to facilitate its excretion. One of the principal phase I metabolic pathways is the reduction of the C20-keto group, a reaction catalyzed by 20-hydroxysteroid dehydrogenases (20-HSDs). This enzymatic reduction can result in two stereoisomers: this compound and 20(S)-Hydroxy Prednisolone.[1]

The formation of these 20-hydroxylated metabolites is a significant route of prednisolone metabolism in humans and other species.[7] The stereoselectivity of this reduction can be influenced by the specific isoforms of 20-HSD present in the liver and other tissues.

Figure 1: Simplified metabolic pathway of prednisone and prednisolone, highlighting the formation of 20(R)- and 20(S)-Hydroxy Prednisolone.

Chemical and Physical Properties of this compound

A thorough understanding of the biological significance of this compound begins with its fundamental chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₅ | [1] |

| Molecular Weight | 364.48 g/mol | [8] |

| Synonyms | (20R)-20-hydroxyprednisolone, 20α-dihydro-PRED | [2] |

| CAS Number | 1417998-81-2 | [1] |

The key structural difference between prednisolone and this compound is the conversion of the C20-ketone to a hydroxyl group with a specific (R) stereochemistry. This seemingly minor change can have significant implications for the molecule's interaction with biological targets, most notably the glucocorticoid receptor.

Biological Activity and Significance: An Area of Ongoing Investigation

The central question regarding this compound is its own biological activity. Is it an active metabolite that contributes to the therapeutic effects of prednisolone, an inactive metabolite destined for excretion, or does it possess a unique pharmacological profile?

Glucocorticoid Receptor Binding Affinity

Based on the established structure-activity relationships of corticosteroids, modification of the C17 side chain, including the C20-keto group, can significantly impact GR binding.[11] The conversion of the C20-ketone to a hydroxyl group introduces a change in both the electronics and the steric bulk of this region, which is likely to alter its interaction with the ligand-binding pocket of the GR. It is plausible that this modification reduces the binding affinity compared to the parent compound, prednisolone. However, without direct experimental evidence, this remains a well-informed hypothesis.

Anti-Inflammatory Potency

The anti-inflammatory potency of a glucocorticoid is a direct consequence of its ability to modulate gene expression upon GR binding. In vitro assays, such as the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells, are standard methods for assessing anti-inflammatory activity.[12]

Similar to the GR binding data, direct comparative studies on the anti-inflammatory potency of this compound versus prednisolone are scarce. A study on methyl 20-dihydroprednisolonate, a derivative of a 20-hydroxy prednisolone metabolite, showed that it caused only mild pituitary-adrenal suppression and liver glycogen depletion at high doses compared to prednisolone, suggesting reduced systemic glucocorticoid activity.[13] While not a direct study of this compound, this provides indirect evidence that modification at the C20 position can lead to a decrease in classic glucocorticoid effects.

A Role in Metabolic Clearance and Inactivation?

The most established biological significance of this compound is its role as a major metabolite in the clearance pathway of prednisolone.[1] The conversion of prednisolone to its more polar 20-hydroxylated metabolites facilitates their subsequent conjugation (e.g., glucuronidation) and renal excretion. This metabolic step is crucial for preventing the accumulation of active prednisolone and for terminating its biological effects. Therefore, the formation of this compound is a key component of the pharmacokinetic profile of prednisolone, influencing its half-life and duration of action.

Experimental Protocols: Investigating the Biological Significance

To definitively elucidate the biological significance of this compound, a series of well-defined experimental protocols are required.

Glucocorticoid Receptor Binding Assay

A competitive binding assay is the gold standard for determining the relative binding affinity (RBA) of a test compound for the GR.

Objective: To determine the RBA of this compound for the human glucocorticoid receptor in comparison to prednisolone and dexamethasone.

Methodology:

-

Preparation of Cytosol: Prepare a cytosolic fraction from a suitable cell line expressing the human GR (e.g., A549 lung carcinoma cells).

-

Radioligand: Use a radiolabeled glucocorticoid with high affinity for the GR, such as [³H]-dexamethasone.

-

Competition: Incubate the cytosolic preparation with a fixed concentration of [³H]-dexamethasone and varying concentrations of unlabeled competitor: dexamethasone (positive control), prednisolone, and this compound.

-

Separation: Separate bound from unbound radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) for each compound. The RBA can then be calculated relative to dexamethasone.

Figure 2: Workflow for a competitive glucocorticoid receptor binding assay.

In Vitro Anti-Inflammatory Assay

An in vitro assay using peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line can be used to assess the anti-inflammatory potency of this compound.

Objective: To compare the ability of this compound and prednisolone to inhibit the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: Culture human PBMCs or a suitable cell line (e.g., THP-1 differentiated into macrophages).

-

Pre-treatment: Pre-treat the cells with varying concentrations of prednisolone or this compound for a defined period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

-

Sample Collection: After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the cytokine concentration against the logarithm of the drug concentration and determine the IC₅₀ for the inhibition of cytokine production for each compound.

Future Directions and Conclusion

While this compound is well-established as a major metabolite of prednisolone, its intrinsic biological activity remains an area ripe for further investigation. The available evidence suggests that it likely possesses reduced glucocorticoid activity compared to its parent compound, primarily serving as a marker of metabolic clearance. However, the possibility of unique, yet-to-be-discovered biological effects cannot be entirely dismissed.

For researchers in drug development, a thorough characterization of the pharmacological profile of this compound and other major metabolites is essential. This knowledge can contribute to the development of more sophisticated pharmacokinetic-pharmacodynamic (PK-PD) models for prednisolone, potentially leading to more personalized dosing regimens. Furthermore, understanding the structure-activity relationships of prednisolone metabolites could inform the design of novel glucocorticoids with improved therapeutic indices.

References

-

Bar-Ilan University. (2020, March 1). Prednisone and Its Active Metabolite Prednisolone Attenuate Lipid Accumulation in Macrophages. Retrieved from [Link]

-

CORE. STRUCTURE ACTIVITY RELATIONSHIP. Retrieved from [Link]

-

ClinPGx. Reactome/PharmGKB collaboration: Prednisone and Prednisolone Pathway, Pharmacokinetics. Retrieved from [Link]

-

PubMed. (2005). In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone. Retrieved from [Link]

-

SMPDB. Prednisone Metabolism Pathway. Retrieved from [Link]

-

PubMed Central. (2018). Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids. Retrieved from [Link]

-

PubMed Central. (2016). Bacterial steroid-17,20-desmolase is a taxonomically rare enzymatic pathway that converts prednisone to 1,4-androstanediene-3,11,17-trione, a metabolite that causes proliferation of prostate cancer cells. Retrieved from [Link]

-

DergiPark. (2020). Anti-inflammatory activity of prednisolone drug loaded on carbon nanotubes. Retrieved from [Link]

-

PubMed Central. (2016). Chronopharmacology of Glucocorticoids. Retrieved from [Link]

-

PubMed Central. (2006). Local and systemic glucocorticoid metabolism in inflammatory arthritis. Retrieved from [Link]

-

PubMed. (2020). Prednisone and Its Active Metabolite Prednisolone Attenuate Lipid Accumulation in Macrophages. Retrieved from [Link]

-

CORE. (1984). Structure - Activity Relationships in the Antiinflammatory Steroids: A Pattern Recognition Approach. Retrieved from [Link]

-

PubMed. (1986). Glucocorticoids: binding affinity and lipophilicity. Retrieved from [Link]

-

PubMed. (1985). Relative binding affinity of steroids for the corticosterone receptor system in rat hippocampus. Retrieved from [Link]

-

National Institutes of Health. (2018). Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats. Retrieved from [Link]

-

PubMed Central. (2022). Investigation of the Influence of Various Functional Groups on the Dynamics of Glucocorticoids. Retrieved from [Link]

-

ResearchGate. Commonly accepted structure-activity relationship for corticosteroid.... Retrieved from [Link]

-

PubMed. (1982). Systemic Activities of a New Anti-Inflammatory Steroid: Methyl 20-dihydroprednisolonate. Retrieved from [Link]

-

PubMed. (1990). Structure-activity relationships of topically active steroids: the selection of fluticasone propionate. Retrieved from [Link]

-

MDPI. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Retrieved from [Link]

-

PubMed Central. (2007). Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance. Retrieved from [Link]

-

Oxford Academic. (2000). 11β-Hydroxysteroid Dehydrogenase Types 1 and 2: An Important Pharmacokinetic Determinant for the Activity of Synthetic Mineralo- and Glucocorticoids. Retrieved from [Link]

-

VCU Scholars Compass. CHARACTERIZATION OF STEROID-17,20-DESMOLASE AND 20α-HYDROXYSTEROID DEHYDROGENASE FROM CLOSTRIDIUM SCINDENS. Retrieved from [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SMPDB [smpdb.ca]

- 5. Chronopharmacology of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Local and systemic glucocorticoid metabolism in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial steroid-17,20-desmolase is a taxonomically rare enzymatic pathway that converts prednisone to 1,4-androstanediene-3,11,17-trione, a metabolite that causes proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prednisone and Its Active Metabolite Prednisolone Attenuate Lipid Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Systemic activities of a new anti-inflammatory steroid: methyl 20-dihydroprednisolonate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 20(R)-Hydroxy Prednisolone: From Discovery to Modern Applications

This technical guide provides a comprehensive overview of 20(R)-Hydroxy Prednisolone, a key metabolite of the widely used corticosteroid, prednisolone. Addressed to researchers, scientists, and drug development professionals, this document delves into the discovery, synthesis, characterization, and biological significance of this compound, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Prednisolone and Its Metabolites

Prednisolone, a synthetic glucocorticoid, has been a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions since its approval in 1955.[1] Its mechanism of action, like other corticosteroids, involves the modulation of gene expression through interaction with the glucocorticoid receptor, leading to profound anti-inflammatory and immunosuppressive effects.[2] The therapeutic efficacy and side-effect profile of prednisolone are not solely dictated by the parent drug but also by its metabolic fate. The biotransformation of prednisolone in the body leads to a variety of metabolites, each with its own potential for biological activity. Among these, the 20-hydroxylated forms, particularly this compound, are of significant interest for understanding the complete pharmacological profile of prednisolone and for ensuring the purity of the parent drug during manufacturing.

Discovery and History: A Tale of Microbial Transformation and Metabolic Studies

The discovery of this compound is not marked by a singular event but rather emerged from the broader investigation of corticosteroid metabolism by microorganisms and in humans. In the mid-20th century, following the successful introduction of cortisone and hydrocortisone, extensive research focused on creating synthetic analogs with improved therapeutic indices.[3][4] This led to the development of prednisone and its active metabolite, prednisolone, by the Schering Corporation in the early 1950s.[5]

Subsequent research delved into the metabolic pathways of these new, potent steroids. It was discovered that the C20 ketone group of prednisolone is a target for reduction by carbonyl reductase enzymes, leading to the formation of 20-hydroxy metabolites. These reactions were observed in both microbial and mammalian systems.

Notably, studies on the microbial transformation of prednisolone have been instrumental in the isolation and characterization of its hydroxylated derivatives. Various microorganisms, including species of Streptomyces and Rhodococcus, were found to be capable of reducing the C20 carbonyl of prednisolone to produce 20-hydroxy prednisolone.[6][7] These biotransformation studies not only provided a means to generate these metabolites for further investigation but also highlighted the stereoselectivity of microbial enzymes, often leading to the preferential formation of one stereoisomer over the other. The 20(R) configuration, also referred to as 20β-hydroxy prednisolone, has been identified as a significant product in several of these microbial transformations.[6]

Synthesis and Manufacturing: A Focus on Biotransformation

While chemical synthesis routes to various hydroxylated steroids exist, biotransformation has emerged as a highly efficient and stereoselective method for the production of this compound. This approach leverages the enzymatic machinery of microorganisms to carry out specific chemical modifications on the steroid scaffold.

Microbial Biotransformation of Prednisolone

A common method for the synthesis of this compound involves the fermentation of prednisolone with a selected microorganism. The choice of microorganism is critical as it determines the yield and stereoselectivity of the reduction.

Key Microorganisms:

-

Streptomyces roseochromogenes : This bacterium has been shown to effectively convert prednisolone to 20β-hydroxy prednisolone (this compound).[6]

-

Rhodococcus spp. : Various species of Rhodococcus are also capable of reducing the C20 carbonyl group of corticosteroids.[7]

Generalized Experimental Protocol for Microbial Transformation:

-

Culture Preparation: A suitable liquid medium is inoculated with the selected microorganism and incubated to allow for cell growth.

-

Substrate Addition: A solution of prednisolone, often dissolved in an organic solvent like DMSO, is added to the microbial culture.[6]

-

Fermentation: The culture is incubated under controlled conditions (temperature, pH, aeration) for a specific period, during which the biotransformation occurs.

-

Extraction: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate) to recover the steroid products.

-

Purification: The crude extract is then purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate this compound.

Workflow for Microbial Biotransformation of Prednisolone:

Workflow of this compound production via microbial biotransformation.

Physicochemical and Analytical Characterization

The definitive identification and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₅ | [8] |

| Molecular Weight | 362.5 g/mol | [8] |

| CAS Number | 15847-24-2 | [8] |

Spectroscopic Data:

-

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound shows characteristic signals that distinguish it from the parent compound, prednisolone. The most significant change is the appearance of a new signal for the proton at C20, now a hydroxyl-bearing carbon.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides clear evidence of the reduction of the C20 ketone. The signal for the C20 carbonyl carbon in prednisolone (around 209 ppm) is absent in the spectrum of this compound and is replaced by a signal for a hydroxyl-bearing carbon at approximately 70-75 ppm.[9]

-

Mass Spectrometry (MS): Mass spectrometric analysis confirms the molecular weight of this compound. High-resolution mass spectrometry can be used to determine the elemental composition with high accuracy.[9]

The stereochemistry at the C20 position is crucial and can be determined using advanced NMR techniques or by computational methods combined with experimental data.[9]

Biological Activity and Metabolism

This compound is a known metabolite of prednisolone in humans.[10] The reduction of the C20 ketone is a significant pathway in the overall metabolism of prednisolone.

Mechanism of Action

While specific studies on the biological activity of isolated this compound are limited, it is presumed to retain some glucocorticoid activity, as the core steroid structure responsible for binding to the glucocorticoid receptor remains intact. However, the modification at the C20 position can influence its binding affinity to the receptor and its pharmacokinetic properties, potentially leading to a different potency and duration of action compared to prednisolone.

Signaling Pathway of Glucocorticoids:

Generalized signaling pathway of glucocorticoids.

Metabolic Fate

In humans, prednisolone undergoes extensive metabolism in the liver. One of the key metabolic pathways is the reversible conversion to prednisone, catalyzed by 11β-hydroxysteroid dehydrogenase. Additionally, both prednisolone and prednisone can be reduced at the C20 position to their respective 20-hydroxy metabolites.[10]

Applications in Research and Pharmaceutical Industry

The primary application of this compound is as a reference standard in the pharmaceutical industry.[2]

-

Impurity Profiling: During the manufacturing of prednisolone, related substances, including metabolites and degradation products, can be formed. This compound is used as a certified reference material to identify and quantify this specific impurity in batches of prednisolone, ensuring the quality, safety, and efficacy of the final drug product.

-

Metabolism Studies: Purified this compound is essential for in vitro and in vivo studies aimed at elucidating the metabolic pathways of prednisolone and understanding the pharmacological and toxicological profiles of its metabolites.

-

Doping Control: The detection of prednisolone and its metabolites in urine is a key aspect of anti-doping analysis in sports. Reference standards for metabolites like this compound are crucial for the development and validation of analytical methods used in these tests.[11]

Conclusion

This compound, while not a therapeutic agent in itself, plays a vital role in the broader context of prednisolone pharmacology and pharmaceutical quality control. Its history is intertwined with the study of steroid metabolism, and its synthesis is a testament to the power of biotransformation. For researchers and professionals in drug development, a thorough understanding of this key metabolite is essential for a complete picture of prednisolone's action and for ensuring the highest standards of drug quality.

References

-

Structure and Absolute Configuration of 20β-Hydroxyprednisolone, a Biotransformed Product of Predinisolone by the Marine Endophytic Fungus Penicilium lapidosum. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Transformation of prednisolone to a 20β-hydroxy prednisolone compound by Streptomyces roseochromogenes TS79. (2011). PubMed. Retrieved January 14, 2026, from [Link]

-

Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. (2020). MDPI. Retrieved January 14, 2026, from [Link]

-

Prednisolone. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Pathway and kinetics of prednisolone metabolism in the human placenta. (1995). PubMed. Retrieved January 14, 2026, from [Link]

-

Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Streptomyces roseochromogenes. (2020). MDPI. Retrieved January 14, 2026, from [Link]

-

20-HYDROXYPREDNISOLONE, (20R)-. (n.d.). gsrs. Retrieved January 14, 2026, from [Link]

- Process for producing 20-alpha-hydroxy-methyl-pregna-1,4-dien-3-one,20. (n.d.). Google Patents.

-

Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. (2015). e-Repositori UPF. Retrieved January 14, 2026, from [Link]

-

20(R)-Hydroxy Prednisone. (n.d.). Axios Research. Retrieved January 14, 2026, from [Link]

-

Comparative effects of corticosteroids on host resistance to infection in relation to chemical structure. (1964). PubMed. Retrieved January 14, 2026, from [Link]

-

20-HYDROXYPREDNISOLONE, (20S)-. (n.d.). precisionFDA. Retrieved January 14, 2026, from [Link]

-

History of the development of corticosteroid therapy. (2011). Clinical and Experimental Rheumatology. Retrieved January 14, 2026, from [Link]

-

Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. (2020). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Production of 21-hydroxy-20-methyl-pregna-1,4-dien-3-one by modifying multiple genes in Mycolicibacterium. (2023). PubMed. Retrieved January 14, 2026, from [Link]

-

History of the development of corticosteroid therapy. (2011). PubMed. Retrieved January 14, 2026, from [Link]

-

A history of significant steroid discoveries and developments originating at the Schering Corporation (USA) since 1948. (1992). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. 20-Hydroxyprednisolone, (20R)- | C21H32O5 | CID 91810687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. academic.oup.com [academic.oup.com]

- 5. gpnotebook.com [gpnotebook.com]

- 6. Transformation of prednisolone to a 20β-hydroxy prednisolone compound by Streptomyces roseochromogenes TS79 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pathway and kinetics of prednisolone metabolism in the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repositori.upf.edu [repositori.upf.edu]

A Technical Guide to the Mechanism of Action of 20(R)-Hydroxy Prednisolone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for 20(R)-Hydroxy Prednisolone, a metabolite of the widely used synthetic glucocorticoid, prednisolone. As direct literature on this specific stereoisomer is limited, this document establishes its mechanism by inference, grounded in the well-elucidated principles of glucocorticoid receptor (GR) signaling. We begin by detailing the foundational biology of the GR, including its structure, activation, and the dual, often opposing, pathways of transactivation and transrepression that underpin the therapeutic efficacy and side-effect profiles of this drug class. The guide then presents detailed, field-proven experimental protocols for characterizing GR ligands, offering the necessary framework to validate the activity of metabolites like this compound. This synthesis of established theory and practical methodology provides a robust scientific framework for professionals engaged in glucocorticoid research and development.

Part 1: The Glucocorticoid Receptor (GR) - A Master Regulator of Gene Expression

Glucocorticoids (GCs) are a class of steroid hormones that are indispensable for life, regulating a vast array of physiological processes including metabolism, immune response, and stress homeostasis.[1][2] Their pharmacological actions are mediated almost entirely through the glucocorticoid receptor (GR, also known as NR3C1), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][3]

In its inactive state, the GR resides primarily in the cytoplasm, complexed with a suite of chaperone proteins, most notably heat shock protein 90 (Hsp90).[4] This complex maintains the receptor in a conformation that is primed for high-affinity ligand binding but is incapable of interacting with DNA.[5]

Upon binding of a ligand such as prednisolone or its metabolites, the GR undergoes a significant conformational change. This transformation triggers the dissociation of the chaperone proteins, exposing the receptor's nuclear localization sequence.[3][5] The activated ligand-receptor complex then dimerizes and translocates into the nucleus, where it engages with the genome to modulate the expression of target genes.[4] This genomic action is the primary mechanism through which glucocorticoids exert their profound physiological effects.

The nuclear actions of the GR are classically divided into two primary mechanisms: Transactivation and Transrepression .

-

Transactivation (Gene Activation): The GR dimer directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), typically found in the promoter regions of target genes.[2][6] This binding event recruits coactivator proteins, which facilitate the assembly of the transcriptional machinery, leading to the increased expression of genes. Many of these upregulated genes encode anti-inflammatory proteins, such as annexin-1 (lipocortin-1) and glucocorticoid-induced leucine zipper (GILZ).[5][7] While crucial for therapeutic anti-inflammatory effects, GR-mediated transactivation is also linked to many of the undesirable metabolic side effects associated with long-term glucocorticoid therapy.[8]

-

Transrepression (Gene Repression): This process is central to the anti-inflammatory effects of glucocorticoids. Instead of directly binding to DNA, the activated GR monomer can interact with and inhibit the function of other transcription factors, a mechanism often referred to as "tethering".[2] Key targets for transrepression are the pro-inflammatory transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9] By preventing these factors from binding to their own DNA response elements, the GR effectively shuts down the expression of a wide array of inflammatory cytokines, chemokines, and adhesion molecules.[4] Additionally, GR can bind to negative GREs (nGREs) to directly repress gene transcription.[4][5] It is widely believed that the most desirable anti-inflammatory actions of GCs are mediated via transrepression, while many adverse effects arise from transactivation.[8] This dichotomy is a major focus of modern GC drug development.[8][10]

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: GR-Mediated Luciferase Reporter Gene Assay

Causality and Rationale: While binding affinity is crucial, it does not guarantee functional activity. A compound could be a binder but an antagonist. Reporter gene assays measure the functional consequence of GR binding and activation within a living cell. [11][12]They provide quantitative data on a compound's ability to induce transactivation (agonist activity) or inhibit pro-inflammatory signaling (transrepression activity).

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Use a suitable cell line, such as human embryonic kidney (HEK293) or lung adenocarcinoma (A549) cells.

-

Co-transfect the cells with two plasmids:

-

An expression vector for human GR (to ensure robust and consistent receptor levels).

-

A reporter plasmid containing the firefly luciferase gene under the control of either:

-

For Transactivation: A promoter with multiple GREs (e.g., MMTV-Luc).

-

For Transrepression: A promoter with NF-κB response elements (e.g., NF-κB-Luc).

-

-

-

A third plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often included to normalize for transfection efficiency.

-

-

Cell Treatment:

-

After allowing time for gene expression (e.g., 24 hours), treat the cells with serial dilutions of the test compound (this compound).

-

For Transrepression Assay: Co-stimulate the cells with a pro-inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.

-

-

Controls (Self-Validation):

-

Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.

-

Positive Control: A known potent agonist like dexamethasone.

-

Inflammatory Control (Transrepression only): Cells treated with TNF-α alone.

-

-

Incubation: Incubate cells for an appropriate duration (e.g., 6-24 hours) to allow for reporter gene expression.

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Data Analysis:

-

Normalize firefly luciferase activity to Renilla luciferase activity for each well.

-

For Transactivation: Plot the normalized luciferase activity (as fold induction over vehicle) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

-

For Transrepression: Plot the percentage inhibition of TNF-α-induced signal against the log concentration of the test compound. Fit the curve to determine the IC50 (inhibitory concentration for 50% of the response).

-

Data Presentation

The quantitative outputs from these assays allow for a direct comparison of this compound with its parent compound, prednisolone, and the standard reference, dexamethasone.

| Compound | GR Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Transrepression (IC50, nM) |

| Dexamethasone | Reference Value | Reference Value | Reference Value |

| Prednisolone | Experimental Value | Experimental Value | Experimental Value |

| 20(R)-OH Prednisolone | To be Determined | To be Determined | To be Determined |

Conclusion

The mechanism of action of this compound is fundamentally rooted in its interaction with the glucocorticoid receptor. Based on its structure, it is hypothesized to be a GR agonist that, upon binding, triggers the receptor's nuclear translocation and subsequent modulation of gene expression via transactivation and transrepression. This activity is parallel to that of its parent compound, prednisolone. However, the precise potency and functional characteristics of this specific metabolite can only be confirmed through rigorous empirical validation. The experimental protocols detailed herein provide a clear and robust pathway for characterizing its binding affinity and its functional impact on the core genomic mechanisms of GR signaling. Such characterization is essential for understanding the complete pharmacological profile of prednisolone and for the broader effort to develop next-generation selective glucocorticoid receptor modulators with improved therapeutic indices.

References

-

New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. (n.d.). Frontiers. Retrieved from [Link]

-

Glucocorticoid Signaling: Pathway & Mechanism. (2024, September 12). StudySmarter. Retrieved from [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology, 132(5), 1033–1044. [Link]

-

Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid receptor signaling in health and disease. Annual review of pharmacology and toxicology, 56, 133-155. [Link]

-

Clark, A. R. (2011). Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms. PLOS ONE, 6(1), e16535. [Link]

-

Glucocorticoid Receptor Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]

-

De Bosscher, K., & Haegeman, G. (2006). Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems. Journal of Neuroimmune Pharmacology, 1(4), 342-349. [Link]

-

Newton, R., & Holden, N. S. (2000). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. British Journal of Pharmacology, 130(4), 815–826. [Link]

-

Schäcke, H., Schottelius, A., Döcke, W. D., Strehlke, P., Jaroch, S., Schmees, N., Rehwinkel, H., Hennekes, H., & Asadullah, K. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences of the United States of America, 101(1), 227–232. [Link]

-

Clark, A. R. (2011). Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms. PubMed, 21283765. [Link]

-

Al-Ghananeem, A. M. (2025, April 26). Prednisone. In StatPearls. StatPearls Publishing. [Link]

-

Ballard, P. L., Baxter, J. D., Higgins, S. J., Rousseau, G. G., & Tomkins, G. M. (1974). A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man. Endocrinology, 94(4), 998–1002. [Link]

-

Van der Verren, S. E., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers. Scientia Pharmaceutica, 86(4), 51. [Link]

-

Soldin, S. J., Rifai, N., Palaszynski, E. W., Morales, A., & Lipnick, R. N. (1992). Development of a radioreceptor assay to measure glucocorticoids. Therapeutic Drug Monitoring, 14(2), 164–168. [Link]

-

Pharmacology of Prednisone (Prednisolone) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 18). YouTube. Retrieved from [Link]

-

Twig, G., et al. (2017). Prednisone and Its Active Metabolite Prednisolone Attenuate Lipid Accumulation in Macrophages. Journal of the American Heart Association, 6(10), e006884. [Link]

-

Prednisolone Metabolism Pathway. (n.d.). SMPDB. Retrieved from [Link]

-

What is the mechanism of Prednisolone? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Prednisolone. (n.d.). PubChem. Retrieved from [Link]

-

20-Hydroxyprednisolone, (20R)-. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMPDB [smpdb.ca]

- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 6. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 8. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. caymanchem.com [caymanchem.com]

In vitro biological activity of 20(R)-Hydroxy Prednisolone

An In-Depth Technical Guide to the In Vitro Biological Activity of 20(R)-Hydroxy Prednisolone

Abstract

This technical guide provides a comprehensive examination of the in vitro biological activities of this compound, a primary metabolite of the widely used corticosteroid, Prednisolone. As the pharmaceutical industry increasingly focuses on the activity of drug metabolites, understanding the specific biological profile of this compound is critical for a complete toxicological and pharmacological assessment of its parent compound. This document synthesizes current knowledge and provides detailed experimental frameworks for evaluating its glucocorticoid receptor binding, anti-inflammatory efficacy, and potential cytotoxicity. Methodologies are presented with an emphasis on the scientific rationale and the establishment of robust, self-validating protocols suitable for drug discovery and development settings.

Introduction: The Significance of Corticosteroid Metabolism

Prednisolone is a synthetic glucocorticoid cornerstone in the treatment of a vast array of inflammatory and autoimmune diseases.[1][2] Its therapeutic effects are mediated primarily through its interaction with the glucocorticoid receptor (GR).[3] Upon administration, Prednisolone is extensively metabolized in the liver and other tissues. One of the key metabolic pathways is the reduction of the C20-keto group, leading to the formation of 20-Hydroxy Prednisolone, which can exist as either the 20(R) or 20(S) stereoisomer.[4][5]

While Prednisolone's activity is well-documented, its metabolites have historically received less attention. However, these derivatives can possess their own distinct biological activities, potentially contributing to the overall therapeutic or adverse effect profile of the parent drug. The reduction at the C20 position, in particular, can significantly alter the molecule's interaction with the GR, thereby modulating its potency.[6][7] This guide focuses specifically on the 20(R) epimer, outlining its known in vitro activities and providing the technical foundation for its further investigation.

Glucocorticoid Receptor (GR) Interaction: The Primary Mechanism

The biological actions of glucocorticoids are initiated by their binding to the cytosolic GR.[3] Therefore, the first critical step in characterizing this compound is to determine its binding affinity for this receptor.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids passively diffuse across the cell membrane and bind to the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs and the dimerization of the GR. This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can either activate (transactivation) or repress (transrepression) gene transcription, leading to the downstream anti-inflammatory effects.[1][8]

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Assessing Receptor Binding Affinity

The relative binding affinity (RBA) of this compound is a key determinant of its potential potency. It is typically measured using a competitive radioligand binding assay. The principle of this assay is to measure the ability of the unlabeled test compound (this compound) to displace a radiolabeled glucocorticoid (e.g., [³H]-Dexamethasone) from the GR.

Expert Insight: The choice of cytosolic preparation is critical. While cultured cells like human keratinocytes or rat skeletal muscle are commonly used, ensuring a high concentration of functional GR is paramount for assay sensitivity.[6][7] The stability of the receptor during preparation must be maintained by using appropriate buffers and protease inhibitors.

Protocol 1: Competitive Glucocorticoid Receptor Binding Assay

-

Preparation of Cytosol:

-

Homogenize rat liver or skeletal muscle tissue in a cold buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Competitive Binding:

-

In a series of microcentrifuge tubes, add a fixed amount of cytosol and a fixed concentration of [³H]-Dexamethasone (e.g., 5 nM).

-

Add increasing concentrations of unlabeled competitor: this compound, Prednisolone (positive control), or vehicle (negative control).

-

To determine non-specific binding, include tubes with the radioligand and a large excess (e.g., 1000-fold) of unlabeled Dexamethasone.

-

Incubate the mixture for 18-24 hours at 4°C to reach equilibrium.

-

-

Separation and Quantification:

-

Separate bound from free radioligand by adding a dextran-coated charcoal suspension and centrifuging. The charcoal pellets the free radioligand.

-

Transfer the supernatant (containing the bound radioligand) to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA (%) = (IC50 of Dexamethasone / IC50 of Test Compound) x 100

-

Expected Outcome and Interpretation

Studies on related metabolites, such as 16α-hydroxyprednisolone, have shown significantly reduced binding affinity for the GR compared to the parent drug.[7] It is therefore hypothesized that this compound will also exhibit a lower RBA than Prednisolone. This reduction is attributed to the steric and electronic changes resulting from the C20-keto reduction, which likely disrupts optimal interactions within the ligand-binding pocket of the GR.

| Compound | Expected Relative Binding Affinity (RBA) vs. Dexamethasone |

| Dexamethasone | 100% (Reference) |

| Prednisolone | ~15-25% |

| This compound | < 5% (Hypothesized) |

| 16α-Hydroxyprednisolone | ~3%[7] |

In Vitro Anti-Inflammatory Activity

A lower GR binding affinity typically correlates with reduced anti-inflammatory potency. This must be confirmed empirically using cell-based functional assays that model key aspects of the inflammatory response.

Inhibition of Pro-Inflammatory Mediators

A hallmark of glucocorticoid action is the suppression of pro-inflammatory gene expression.[8] This can be robustly measured in vitro by quantifying the inhibition of cytokines and other inflammatory mediators produced by immune cells upon stimulation.

Expert Insight: The murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) is a widely accepted and highly reproducible model for screening anti-inflammatory compounds. LPS activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that results in the production of nitric oxide (NO), TNF-α, and various interleukins.[9]

Protocol 2: LPS-Stimulated Macrophage Assay for NO and Cytokine Inhibition

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, Prednisolone (positive control), or vehicle.

-

Pre-incubate the cells with the compounds for 1-2 hours. This allows the drug to enter the cells and engage the GR machinery prior to the inflammatory stimulus.

-

-

Inflammatory Stimulation:

-

Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

-

Quantification of Nitric Oxide (NO):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. Nitrite concentration is determined from a sodium nitrite standard curve.

-

-

Quantification of Cytokines (e.g., TNF-α, IL-6):

-

Use the remaining supernatant to quantify cytokine levels using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO or cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

-

Plot the percentage inhibition against the log concentration and determine the IC50 value for each compound.

-

Caption: The metabolic conversion of Prednisolone to its 20(R)-hydroxy form.

This structural change reduces the planarity of the side chain, which can hinder its fit within the GR ligand-binding pocket, leading to the observed decrease in binding affinity. Consequently, the in vitro anti-inflammatory and immunosuppressive activities of this compound are significantly attenuated compared to its parent compound, Prednisolone.

References

-

Heimburger, M., et al. (2000). Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro. Clinical & Experimental Immunology, 119(3), 441-8. Available from: [Link]

-

Ponec, M., et al. (1990). Glucocorticoids: binding affinity and lipophilicity. PubMed. Available from: [Link]

-

Heimburger, M., et al. (2000). Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro. PubMed. Available from: [Link]

-

Thalén, A., & Brattsand, R. (1982). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. PubMed. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Prednisolone? Patsnap Synapse. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Prednisolone. PubChem Compound Database. Available from: [Link]

-

Costa, A. M., et al. (2020). Biological activity of new bioactive steroids deriving from biotransformation of cortisone. MDPI. Available from: [Link]

-

Kwark, J. Y., et al. (2008). Prednisolone suppresses NK cell cytotoxicity in vitro in women with a history of infertility and elevated NK cell cytotoxicity. PubMed. Available from: [Link]

-

Study.com. (n.d.). Prednisone | Mechanism of Action, Function & Side Effects. Study.com. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of prednisolone starting from... ResearchGate. Available from: [Link]

-

Sanderson, C. J., & Franks, D. (1975). Effect of Prednisolone on Cell-Mediated Cytotoxicity in Vitro. Demonstration of a Short Sensitive Induction Phase. PubMed. Available from: [Link]

-

Vietnam Journal of Chemistry. (2014). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Vietnam Journal of Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 20-Hydroxyprednisolone, (20R)-. PubChem Compound Database. Available from: [Link]

-

Tarapore, P., et al. (1996). Systemic Activities of a New Anti-Inflammatory Steroid: Methyl 20-dihydroprednisolonate. PubMed. Available from: [Link]

-

Orson, F. M., et al. (1975). In vitro determination of relative corticosteroid potency. PubMed. Available from: [Link]

-

Coghlan, M. J., et al. (2001). A novel antiinflammatory maintains glucocorticoid efficacy with reduced side effects. SciSpace. Available from: [Link]

-

Desgeorges, T., et al. (2016). Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. Frontiers in Immunology. Available from: [Link]

-

Dr. Ibne kofil. (2024). Pharmacology of Prednisone (Prednisolone) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. YouTube. Available from: [Link]

-

Park, K., et al. (2006). In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). Relationship between glucocorticoid receptor binding affinity (Table 1)... ResearchGate. Available from: [Link]

-

Sionkowska, A., et al. (2023). in vitro cytotoxicity and physicochemical evaluation of freeze-dried hydrogel delivery systems of hydrocortisone. Engineering of Biomaterials. Available from: [Link]

-

Yakin, K., et al. (2018). A retrospective comparative study of prednisolone use in antagonist co-treated assisted reproductive technology cycles for patients with good prognosis. PubMed Central. Available from: [Link]

-

ResearchGate. (n.d.). Biological Activities of Anti-inflammatory Steroids Relative to Prednisolone. ResearchGate. Available from: [Link]

-

Coutinho, A. E., & Chapman, K. E. (2011). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. PubMed Central. Available from: [Link]

-

Romano, O. F., et al. (2020). Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Streptomyces roseochromogenes. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Prednisone. StatPearls. Available from: [Link]

-

Hardy, R. S., et al. (2020). Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids. Annals of the Rheumatic Diseases. Available from: [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2020). Glucocorticoid Receptor. Endotext. Available from: [Link]

-

Costa, A. M., et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. PubMed Central. Available from: [Link]

-

Costa, A. M., et al. (2020). 1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. sfera. Available from: [Link]

-

Jenkins-Jones, S., et al. (2021). The use of prednisolone versus dual-release hydrocortisone in the treatment of hypoadrenalism. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). Comparison of modified-release hydrocortisone capsules versus prednisolone in the treatment of congenital adrenal hyperplasia. ResearchGate. Available from: [Link]

-

ScienceOpen. (n.d.). Comparison of modified-release hydrocortisone capsules versus prednisolone in the treatment of congenital adrenal hyperplasia. ScienceOpen. Available from: [Link]

Sources

- 1. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 2. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sfera.unife.it [sfera.unife.it]

- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 20(R)-Hydroxy Prednisolone

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of 20(R)-Hydroxy Prednisolone, a key metabolite of the widely used corticosteroid, prednisolone. Understanding the interaction of this metabolite with its primary targets, the Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR), is crucial for a complete comprehension of prednisolone's overall pharmacological and toxicological profile.

Prednisolone exerts its effects by binding to GR and MR, which act as ligand-dependent transcription factors regulating a vast array of genes involved in inflammation, metabolism, and immune response. The metabolic conversion of prednisolone to hydroxylated forms, such as this compound, can significantly alter the parent drug's efficacy and side-effect profile by modifying its affinity for these receptors. This guide offers the scientific rationale and detailed methodologies to quantify these critical molecular interactions.

The Significance of Receptor Binding Affinity in Corticosteroid Action

The biological activity of corticosteroids is intrinsically linked to their binding affinity for GR and MR.[1][2] A high binding affinity generally correlates with greater potency. Prednisolone itself is the active metabolite of prednisone and is known to bind with high affinity to both GR and MR.[3][4] The introduction of a hydroxyl group at the C20 position, creating this compound, can potentially alter this affinity. For instance, other hydroxylated metabolites of corticosteroids have shown markedly reduced receptor affinity.[5] Therefore, quantifying the binding affinity of this compound is a critical step in its pharmacological characterization.

Core Concepts:

-

Glucocorticoid Receptor (GR): A ubiquitously expressed nuclear receptor that mediates the anti-inflammatory and metabolic effects of glucocorticoids.[1]

-

Mineralocorticoid Receptor (MR): Primarily expressed in epithelial tissues like the kidney, it regulates electrolyte and water balance. It has a high affinity for both mineralocorticoids (e.g., aldosterone) and glucocorticoids.[2][6]

-

Binding Affinity (Kd/Ki): The equilibrium dissociation constant (Kd) or inhibition constant (Ki) is a measure of the strength of the binding between a ligand and its receptor. A lower Kd or Ki value indicates a higher binding affinity.

Strategic Approach to Determining Binding Affinity

A competitive binding assay is the gold standard for determining the binding affinity of an unlabeled compound (the "competitor," in this case, this compound). This assay measures the ability of the competitor to displace a high-affinity radiolabeled or fluorescently-labeled ligand from the receptor.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive receptor binding assay.

Methodologies for Receptor Binding Affinity Studies

Two primary methodologies are presented: the traditional radioligand binding assay and the more modern fluorescence polarization assay.

Method 1: Radioligand Competitive Binding Assay

This classic and robust method utilizes a radiolabeled ligand that is displaced by the unlabeled test compound.[7]

Materials and Reagents:

-

Recombinant Human Glucocorticoid Receptor (GR): Commercially available from suppliers such as Thermo Fisher Scientific (Cat# A15663) and Abcam (Cat# ab82089).[8]

-

Recombinant Human Mineralocorticoid Receptor (MR): Commercially available from suppliers like MyBioSource (Cat# MBS2030293).[9]

-

Radioligand for GR: [³H]-Dexamethasone is a common choice due to its high affinity and selectivity for GR.

-

Radioligand for MR: [³H]-Aldosterone is the standard radioligand for MR binding assays.

-

This compound: The unlabeled competitor compound.

-

Reference Compounds: Prednisolone, Dexamethasone (for GR), Aldosterone (for MR).

-

Assay Buffer: e.g., TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) with a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: Treated with polyethylenimine (PEI) to reduce non-specific binding.

-

Multi-well plates, filtration apparatus, and a liquid scintillation counter.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and reference compounds in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

-

Dilute the recombinant receptor and the radioligand in ice-cold assay buffer to their optimal working concentrations, determined through preliminary saturation binding experiments.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer to all wells.

-

Add the serially diluted unlabeled competitor (this compound or reference compounds) to the respective wells.

-

Include wells for "total binding" (radioligand + receptor, no competitor) and "non-specific binding" (radioligand + receptor + a high concentration of unlabeled reference compound, e.g., 1 µM Dexamethasone for GR).

-

Add the diluted radioligand to all wells.

-

Initiate the binding reaction by adding the diluted receptor preparation to all wells.

-

-

Incubation:

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours). The plate should be gently agitated during incubation.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal binding against the log concentration of the competitor.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Method 2: Fluorescence Polarization (FP) Competitive Binding Assay

This method offers a non-radioactive, homogeneous alternative that is well-suited for high-throughput screening. It measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a larger receptor molecule.[10][11]

Materials and Reagents:

-

Recombinant Human GR or MR.

-

Fluorescently-labeled Ligand: Commercially available kits, such as the PolarScreen™ GR Competitor Assay from Thermo Fisher Scientific, provide a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red) and optimized buffers.[12][13][14]

-

This compound and reference compounds.

-

Assay Buffer: Provided in the commercial kit or an optimized buffer.

-

Low-volume, black 384-well plates.

-

A fluorescence polarization plate reader.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and reference compounds.

-

Prepare working solutions of the fluorescent ligand and the receptor as per the kit's instructions.

-

-

Assay Setup:

-

In a 384-well plate, add the fluorescent ligand to all wells.

-

Add the serially diluted competitor or reference compounds.

-

Include control wells for maximum polarization (fluorescent ligand + receptor, no competitor) and minimum polarization (fluorescent ligand + a saturating concentration of a known high-affinity ligand).

-

Initiate the reaction by adding the receptor to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for the recommended time (typically 1-4 hours), protected from light.[13]

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

The data is typically expressed in millipolarization units (mP).

-

Plot the change in mP against the log concentration of the competitor.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation as described for the radioligand assay.

-

Interpreting the Results and Establishing a Binding Profile

The primary output of these studies will be the Ki values of this compound for both the Glucocorticoid and Mineralocorticoid receptors.

Comparative Data for Context:

| Compound | Receptor | Kd/Ki (nM) | Source |

| Prednisolone | Glucocorticoid Receptor (rat) | 27 | [15] |

| Prednisolone | Mineralocorticoid Receptor (rat) | 24.8 | [15] |

| Dexamethasone | Glucocorticoid Receptor (rat) | 9.8 | [15] |

| Aldosterone | Mineralocorticoid Receptor (rat) | 0.86 | [15] |

| 16α-hydroxyprednisolone | Glucocorticoid Receptor (rat) | Very weak affinity (3% of dexamethasone) | [5] |

Analysis and Interpretation:

-

Affinity for GR: A high Ki value for this compound at the GR, especially when compared to prednisolone's Ki of 27 nM, would suggest that this metabolic step leads to a deactivation of the glucocorticoid activity. Conversely, a low Ki would indicate that the metabolite retains significant GR-mediated activity.

-

Affinity for MR: The relative affinity for MR is critical for predicting potential mineralocorticoid side effects, such as sodium retention and hypertension. Comparing the Ki of this compound at the MR to that of prednisolone (24.8 nM) and the endogenous ligand aldosterone (0.86 nM) will provide insights into its potential for MR-mediated effects.

-

GR/MR Selectivity: The ratio of the Ki values for MR and GR provides a measure of the compound's selectivity. A higher MR/GR Ki ratio indicates greater selectivity for the glucocorticoid receptor, which is often a desirable characteristic for anti-inflammatory drugs to minimize mineralocorticoid-related side effects.

Conclusion

This technical guide provides a robust framework for the in-depth investigation of this compound's receptor binding affinity. By employing the detailed methodologies outlined, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of this key prednisolone metabolite. These studies are essential for a comprehensive understanding of prednisolone's mechanism of action, its metabolic fate, and the potential clinical implications of its biotransformation. The resulting data will be invaluable for drug development professionals in the fields of pharmacology, toxicology, and medicinal chemistry.

References

-

Duval, D., Funder, J. W., & Meyer, P. (1981). Binding of Steroids to Mineralocorticoid Receptors: Implications forin Vivo Occupancy by Glucocorticoids*. Endocrinology, 109(4), 1235-1241. [Link]

-

Czock, D., Keller, F., Rasche, F. M., & Häussler, U. (2005). Pharmacokinetics and pharmacodynamics of systemically administered glucocorticoids. Clinical pharmacokinetics, 44(1), 61-98. [Link]

-

ResearchGate. (n.d.). Fluorescence polarization GR competitive binding assay. Retrieved from [Link]

-

Ponec, M., Kempenaar, J., Shroot, B., & Caron, J. C. (1986). Glucocorticoids: binding affinity and lipophilicity. Journal of pharmaceutical sciences, 75(10), 973-975. [Link]

-

Nishi, M., & Kawata, M. (2006). The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release. Molecular and Cellular Biology, 26(18), 6847-6858. [Link]

-

Schäcke, H., Schottelius, A., Docke, W. D., Strehlke, P., Jaroch, S., Schmees, N., ... & Asadullah, K. (2004). Dissociation of transactivation and transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences, 101(1), 227-232. [Link]

-

Claire, M., Oblin, M. E., Steimer, J. L., Nakane, H., Misumi, M., Michaud, A., & Corvol, P. (1986). Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution. Journal of steroid biochemistry, 25(4), 527-534. [Link]

-

Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

-

PrecisionFDA. (n.d.). 20-HYDROXYPREDNISOLONE, (20S)-. Retrieved from [Link]

-

ClinPGx. (n.d.). prednisone. Retrieved from [Link]

-

PubChem. (n.d.). (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one. Retrieved from [Link]

-

Thunell, L., & Wikby, A. (1981). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. Journal of steroid biochemistry, 15, 247-252. [Link]

-

PubChem. (n.d.). Prednisolone. Retrieved from [Link]

-

Haematologica. (2024). The role of the mineralocorticoid receptor in steroidinduced cytotoxicity in pediatric acute lymphoblastic leukemia. Haematologica, 109(1), 323-326. [Link]

-

Vandevyver, S., Dejager, L., & Libert, C. (2014). The biologist's guide to the glucocorticoid receptor's structure. Cells, 3(1), 1-24. [Link]

-

He, Y., Yi, W., Suino-Powell, K., Zhou, X. E., Tolbert, W. D., Tang, X., ... & Xu, H. E. (2014). Structural analysis of the glucocorticoid receptor ligand-binding domain in complex with triamcinolone acetonide and a fragment of the atypical coregulator, small heterodimer partner. Molecular pharmacology, 86(1), 108-120. [Link]

-

Meikle, A. W., & Tyler, F. H. (1975). Kinetics and interconversion of prednisolone and prednisone studied with new radioimmunogassays. The Journal of Clinical Endocrinology & Metabolism, 41(4), 717-721. [Link]

-

Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. (1999). Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors. Retrieved from [Link]

-

Lipman, M. L., & Stevens, A. C. (1988). Inhibition of dexamethasone binding to human glucocorticoid receptor by New World primate cell extracts. Journal of steroid biochemistry, 30(1-6), 251-255. [Link]

-

Winkler, J., Hochhaus, G., & Möllmann, H. (2006). Significant receptor affinities of metabolites and a degradation product of mometasone furoate. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(4), 314-317. [Link]

-

Rasmussen, D. B., Kristensen, M. B., Klausen, M., & Jensen, P. E. H. (2018). Highly Responsive Bioassay for Quantification of Glucocorticoids. Analytical chemistry, 90(15), 9317-9324. [Link]

-

Nicolaides, N. C., Charmandari, E., Chrousos, G. P., & Kino, T. (2014). Glucocorticoid receptor. In Endotext. MDText.com, Inc. [Link]

-

Annane, D. (2021). Glucocorticoid and mineralocorticoid receptor expression in critical illness: A narrative review. Journal of intensive medicine, 1(2), 115-122. [Link]

-

Hellal-Levy, C., Fagart, J., Souque, A., & Rafestin-Oblin, M. E. (2000). Critical Region in the Mineralocorticoid Receptor for Aldosterone Binding and Activation by Cortisol: Evidence for a Common Mechanism Governing Ligand Binding Specificity in Steroid Hormone Receptors. Molecular Endocrinology, 14(10), 1675-1688. [Link]

-

de Kloet, E. R., & de Rijk, R. H. (2004). Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy. Neurobiology of stress, 1, 100003. [Link]

-

Fuller, P. J., & Young, M. J. (2005). The multifaceted mineralocorticoid receptor. Endocrine reviews, 26(1), 89-109. [Link]

-

Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid Receptor: Isoforms, Functions, and Contribution to Glucocorticoid Sensitivity. Endocrine Reviews, 37(2), 133-161. [Link]

-